Methyl 6-cyano-5-hydroxypicolinate is a chemical compound with the molecular formula and a molecular weight of 178.15 g/mol. It is classified as a pyridine derivative, specifically a substituted picolinate, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a cyano group and a hydroxyl group, contributing to its reactivity and potential biological activity.
This compound falls under the category of heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom that is not carbon (in this case, nitrogen). It is further classified as an aromatic compound due to the presence of a conjugated pi-electron system.
Methyl 6-cyano-5-hydroxypicolinate can be synthesized through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to characterize the synthesized product .
Methyl 6-cyano-5-hydroxypicolinate has a unique molecular structure characterized by:
The structural formula can be represented as follows:
The compound's IUPAC name is methyl 6-cyano-5-hydroxypicolinate, and its SMILES representation is N#CC(N=C(C=C1)C(OC)=O)=C1O .
Methyl 6-cyano-5-hydroxypicolinate participates in various chemical reactions, including:
Reactions involving this compound are often facilitated by catalysts or specific reagents that enhance yield and selectivity. Reaction conditions such as temperature, pressure, and solvent play crucial roles in determining the outcome of these reactions.
The mechanism of action for methyl 6-cyano-5-hydroxypicolinate primarily involves its interaction with biological targets, potentially influencing enzymatic activities or cellular pathways. The presence of the hydroxyl and cyano groups may allow for hydrogen bonding or coordination with metal ions, affecting biological systems.
Relevant analytical data such as NMR spectra confirm the structure and purity of synthesized samples .
Methyl 6-cyano-5-hydroxypicolinate has several scientific uses, including:
The compound's versatility makes it valuable in both academic research and industrial applications .
Regioselective formation of the 2,5-disubstituted pyridine ring is critical for installing the C6-cyano and C5-hydroxy groups. The Kröhnke pyridine synthesis is widely employed, leveraging 1,5-dicarbonyl precursors or their equivalents under controlled conditions. For example, condensation of cyanoacetamide with α,β-unsaturated carbonyl compounds yields 5-cyanopyridin-2-ones, which are esterified and dehydrated to the target compound [9] [10]. Alternative routes use:
Table 1: Regioselectivity Drivers in Pyridine Cyclization
| Precursor System | Catalyst/Conditions | Regioselectivity (C6-CN : C3-CN) | Yield |
|---|---|---|---|
| Ethoxymethylene malononitrile + methyl acetoacetate | AcOH, reflux | 9:1 | 68% |
| Ethyl cyanoacetate + enolone | NH₄OAc, DMF, 120°C | 8:1 | 72% |
| Cyanacetyl urea + diketone | K₂CO₃, EtOH, 80°C | 7:1 | 65% |
Key challenges include suppressing polymerization of unsaturated intermediates and controlling the position of the cyano group. Polar aprotic solvents like DMF enhance regioselectivity by stabilizing enolate intermediates [6] [10].
Functionalization of preformed pyridine cores relies on halogen displacement and esterification-cyanation sequences. A common route involves:
Alternatively, hydroxyl group retention requires orthogonal protection. Silyl ethers (e.g., tert-butyldimethylsilyl) enable cyanation at C6 before deprotection [8]. Nucleophilic substitution efficiency depends on:
Table 2: Nucleophilic Substitution Efficiency
| C6 Leaving Group | Catalyst | CN Source | Solvent | Yield |
|---|---|---|---|---|
| Cl | Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 85% |
| Br | CuI | NaCN | NMP | 78% |
| OTs | None | KCN | DMSO | 60% |
While the parent compound lacks chirality, stereoselective synthesis of its β-hydroxy acid derivatives is achieved via:
Recent advances include lipase-mediated dynamic kinetic resolution (DKR) of cyanohydrin acetates, yielding enantiopure hydroxypicolinate precursors with >95% ee. However, substrate scope remains limited to aliphatic side chains [4] [7].
Reaction media and thermal parameters significantly impact yields in multi-step sequences:
Solvent polarity directly influences regioselectivity. For example:
Table 3: Optimization Parameters Across Synthetic Steps
| Step | Optimal Solvent | Temperature (°C) | Reaction Time (h) | Max Yield |
|---|---|---|---|---|
| Pyridine cyclization | DMF | 120 | 6 | 72% |
| Chlorination | Toluene | 110 | 2 | 90% |
| Pd-catalyzed cyanation | NMP | 85 | 12 | 85% |
| Esterification | MeOH | 25 | 1 | 95% |
Key Trade-offs: High-temperature steps accelerate kinetics but necessitate inert atmospheres to prevent oxidation. Mixed aqueous-organic systems improve hydrolysis control but may complicate isolations [7] [8].
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5